4-Fluoro-3-nitrobenzoyl chloride

Description

The exact mass of the compound 4-Fluoro-3-nitrobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-nitrobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-nitrobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

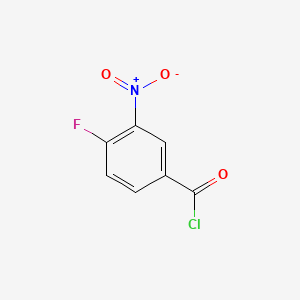

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNVFOHHRJZBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382599 | |

| Record name | 4-fluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-94-2 | |

| Record name | 4-Fluoro-3-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzoyl chloride (CAS 400-94-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzoyl chloride, a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, synthesis protocols, reactivity, applications in drug discovery, and essential safety information.

Chemical and Physical Properties

4-Fluoro-3-nitrobenzoyl chloride is a multi-functionalized aromatic compound. The presence of the highly reactive acyl chloride group, combined with the electron-withdrawing nitro group and the fluorine atom, makes it a versatile building block in organic synthesis. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 400-94-2 | [1][2] |

| Molecular Formula | C₇H₃ClFNO₃ | [1][2] |

| Molecular Weight | 203.56 g/mol | [2][] |

| Physical Form | Liquid or Solid-Low Melt | |

| Melting Point | 25-27.5 °C | [] |

| Boiling Point | 281.4 °C at 760 mmHg | [1][] |

| Density | 1.543 g/cm³ | [1][] |

| Flash Point | 124 °C | [1] |

| Refractive Index | 1.566 | [1] |

| Synonyms | 3-Nitro-4-fluorobenzoyl chloride, 5-(Chlorocarbonyl)-2-fluoronitrobenzene | [1] |

| InChI Key | OJNVFOHHRJZBEG-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=C(C=C1C(=O)Cl)--INVALID-LINK--[O-])F | [] |

Synthesis and Manufacturing

The primary route to 4-Fluoro-3-nitrobenzoyl chloride involves a two-step process starting from 4-fluorobenzoic acid. The first step is the nitration of the aromatic ring, followed by the conversion of the resulting carboxylic acid to an acyl chloride.

References

4-Fluoro-3-nitrobenzoyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Fluoro-3-nitrobenzoyl chloride, a key reagent in organic synthesis, particularly in the development of pharmaceutical intermediates.

Core Chemical Data

4-Fluoro-3-nitrobenzoyl chloride is a halogenated and nitrated aromatic acyl chloride. Its chemical properties make it a versatile building block in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₇H₃ClFNO₃ |

| Molecular Weight | 203.56 g/mol [1] |

| CAS Number | 400-94-2[1] |

Synthesis Protocol

The synthesis of 4-Fluoro-3-nitrobenzoyl chloride is typically achieved through a two-step process starting from 4-fluorobenzoic acid. The first step involves the nitration of the benzene ring, followed by the conversion of the carboxylic acid group to an acyl chloride.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

This procedure outlines the nitration of 4-fluorobenzoic acid.

Materials:

-

4-fluorobenzoic acid

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Toluene

-

Ice bath

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

-

Slowly add potassium nitrate to the solution in portions while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring.

-

Allow the resulting mixture to stand overnight, which will cause the product to precipitate.

-

Filter the solid product and wash it thoroughly with water.

-

Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Step 2: Synthesis of 4-Fluoro-3-nitrobenzoyl chloride

This procedure details the conversion of 4-fluoro-3-nitrobenzoic acid to the corresponding acyl chloride. Thionyl chloride is a common reagent for this transformation.

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Place 4-fluoro-3-nitrobenzoic acid in a round-bottom flask fitted with a reflux condenser.

-

Add an excess of thionyl chloride to the flask.

-

Heat the mixture to reflux and maintain it for several hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining crude 4-Fluoro-3-nitrobenzoyl chloride can be purified by vacuum distillation.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 4-fluorobenzoic acid to 4-Fluoro-3-nitrobenzoyl chloride.

Caption: Synthetic pathway for 4-Fluoro-3-nitrobenzoyl chloride.

Chemical Reactions and Applications

4-Fluoro-3-nitrobenzoyl chloride is a reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. The nitro and fluoro substituents on the aromatic ring can also be subjected to further chemical transformations, making this compound a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products.

References

4-Fluoro-3-nitrobenzoyl Chloride: A Technical Safety and Hazard Guide for Researchers

This guide provides a comprehensive overview of the safety data and hazards associated with 4-Fluoro-3-nitrobenzoyl chloride (CAS No. 400-94-2). It is intended for researchers, scientists, and professionals in drug development who handle this chemical. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and the necessary precautions for its safe use.

Hazard Identification and Classification

4-Fluoro-3-nitrobenzoyl chloride is classified as a hazardous substance requiring careful handling. The primary hazards are its corrosive nature and acute toxicity.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

-

Acute Toxicity, Oral: Category 4[1]

-

Acute Toxicity, Inhalation: Category 4[1]

-

Skin Corrosion: Sub-category 1B[1]

-

Serious Eye Damage: Category 1

Signal Word: Danger[1]

Hazard Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H332: Harmful if inhaled.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Fluoro-3-nitrobenzoyl chloride is presented below. Please note that some data may vary between suppliers.

| Property | Value | Source |

| CAS Number | 400-94-2 | [2] |

| Molecular Formula | C₇H₃ClFNO₃ | [2] |

| Molecular Weight | 203.56 g/mol | [2] |

| Appearance | No data available | |

| Melting Point/Range | 35.1 °F / 1.7 °C (for a similar compound) | |

| Boiling Point/Range | 401 °F / 205 °C (for a similar compound) | |

| Density | 1.325 g/cm³ at 77 °F / 25 °C (for a similar compound) | |

| Water Solubility | Decomposes in contact with water | [3] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with 4-Fluoro-3-nitrobenzoyl chloride to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A detailed workflow for PPE selection and use is crucial.

Caption: Workflow for selecting and using Personal Protective Equipment.

Handling Procedures

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not breathe dust or mists.[5]

-

Moisture Sensitivity: This compound reacts with water, potentially releasing toxic gases.[3][6] Handle in a dry environment and store away from moisture.

-

Safe Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[7] Wash hands and face thoroughly after use.

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]

-

Incompatible Materials: Store away from strong bases, strong acids, alcohols, and moisture.[6][9][10]

-

Storage Area: Designate a "Corrosives area" for storage.[4]

Emergency and First Aid Procedures

Immediate and appropriate response is critical in case of exposure. The following diagram outlines the first aid measures.

Caption: First aid measures for different exposure routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use water, as the substance reacts with it.[6][9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides, hydrogen fluoride, and phosgene.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate personal protective equipment.[4] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: Sweep up and shovel the material into suitable containers for disposal.[4] Avoid creating dust.[4]

Toxicological Information

| Toxicity Type | Classification | Remarks |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1] |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Sub-category 1B | Causes severe skin burns.[1] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1] |

LD50/LC50 Data: Specific LD50 (oral, dermal) and LC50 (inhalation) values for 4-Fluoro-3-nitrobenzoyl chloride were not found in the provided search results.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[4] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[4] It is recommended to dispose of this material and its container at an approved waste disposal plant.[4]

Conclusion

4-Fluoro-3-nitrobenzoyl chloride is a hazardous chemical that poses significant risks of acute toxicity and severe corrosion. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety precautions. Adherence to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for maintaining a safe research environment. In the event of any exposure, immediate and appropriate first aid measures should be taken, followed by professional medical attention.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.se [fishersci.se]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 4-Fluoro-3-nitrobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-fluoro-3-nitrobenzoyl chloride. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents a combination of predicted data derived from spectral analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided, alongside visualizations of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-fluoro-3-nitrobenzoyl chloride. These predictions are based on the analysis of structurally similar compounds, including 4-nitrobenzoyl chloride, 4-fluorobenzoyl chloride, and 4-fluoro-3-nitrobenzoic acid, as well as the use of online spectral prediction tools.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 - 8.8 | Doublet of Doublets (dd) | J(H,H) ≈ 2.0, J(H,F) ≈ 4.0 | H-2 |

| ~8.3 - 8.5 | Doublet of Doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | H-6 |

| ~7.6 - 7.8 | Triplet (t) | J(H,H) ≈ 8.5 | H-5 |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 169 | C=O (Carbonyl) |

| ~158 - 161 (d, ¹J(C,F)) | C-F |

| ~148 - 150 | C-NO₂ |

| ~136 - 138 | C-2 |

| ~131 - 133 | C-6 |

| ~128 - 130 (d, ²J(C,F)) | C-COCl |

| ~118 - 120 (d, ²J(C,F)) | C-5 |

Predicted in CDCl₃ solvent. 'd' denotes a doublet due to carbon-fluorine coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~(-110) - (-115) | Multiplet | Ar-F |

Predicted with CFCl₃ as a reference.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 - 1810 | Strong | C=O stretch (acyl chloride) |

| ~1530 - 1550 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~1250 - 1300 | Strong | C-F stretch |

| ~800 - 850 | Medium | C-Cl stretch |

| ~1600, ~1475 | Medium to Weak | Aromatic C=C stretches |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 203/205 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 168 | Medium | [M - Cl]⁺ |

| 157 | Medium | [M - NO₂]⁺ |

| 139 | High | [M - COCl]⁺ |

| 123 | Medium | [C₆H₃FNO]⁺ |

| 95 | Medium | [C₆H₃F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 4-fluoro-3-nitrobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of 4-fluoro-3-nitrobenzoyl chloride.

Materials:

-

4-fluoro-3-nitrobenzoyl chloride

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-fluoro-3-nitrobenzoyl chloride in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, number of scans 8-16.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 512-2048 (or more, depending on concentration).

-

Process the data similarly to the ¹H spectrum and reference to the CDCl₃ triplet at 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

A dedicated fluorine probe or a broadband probe is required.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of 4-fluoro-3-nitrobenzoyl chloride.

Materials:

-

4-fluoro-3-nitrobenzoyl chloride

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the liquid or solid 4-fluoro-3-nitrobenzoyl chloride directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum.

-

Typical parameters: spectral range 4000-400 cm⁻¹, resolution 4 cm⁻¹, number of scans 16-32.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 4-fluoro-3-nitrobenzoyl chloride.

Materials:

-

4-fluoro-3-nitrobenzoyl chloride

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.

Procedure:

-

Sample Preparation: Prepare a dilute solution of 4-fluoro-3-nitrobenzoyl chloride in the chosen solvent.

-

Introduction into the Mass Spectrometer:

-

GC-MS: Inject the solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the sample on the probe, insert it into the ion source, and heat to vaporize the sample.

-

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural correlations for 4-fluoro-3-nitrobenzoyl chloride.

Caption: Workflow for the spectroscopic analysis of 4-fluoro-3-nitrobenzoyl chloride.

Caption: Key spectroscopic correlations for 4-fluoro-3-nitrobenzoyl chloride.

Synthesis of 4-Fluoro-3-nitrobenzoyl chloride from 4-fluoro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-fluoro-3-nitrobenzoyl chloride from 4-fluoro-3-nitrobenzoic acid. This conversion is a fundamental step in the synthesis of various pharmaceutical compounds and fine chemicals. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, physical and chemical data, and a process workflow.

Overview of the Synthesis

The conversion of 4-fluoro-3-nitrobenzoic acid to its corresponding acyl chloride, 4-fluoro-3-nitrobenzoyl chloride, is a standard transformation in organic synthesis. This reaction is typically achieved by treating the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). These reagents readily convert the carboxylic acid into the more reactive acyl chloride, which can then be used in subsequent reactions, such as amide or ester formation.

The general reaction is as follows:

C₇H₄FNO₄ + SOCl₂ → C₇H₃ClFNO₃ + SO₂ + HCl or C₇H₄FNO₄ + (COCl)₂ → C₇H₃ClFNO₃ + CO + CO₂ + HCl

The choice of chlorinating agent can depend on the desired reaction conditions and the scale of the synthesis. Thionyl chloride is often used for larger scale preparations due to its lower cost, while oxalyl chloride is favored for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the product is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitrobenzoic Acid

| Property | Value |

| CAS Number | 453-71-4 |

| Molecular Formula | C₇H₄FNO₄ |

| Molecular Weight | 185.11 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 175 °C[1] |

Table 2: Physicochemical Properties of 4-Fluoro-3-nitrobenzoyl Chloride

| Property | Value |

| CAS Number | 400-94-2[2] |

| Molecular Formula | C₇H₃ClFNO₃[2] |

| Molecular Weight | 203.56 g/mol [3] |

| Boiling Point | 281.4 °C at 760 mmHg[2] |

| Density | 1.543 g/cm³[2] |

| Flash Point | 124 °C[2] |

Experimental Protocols

Two common and effective methods for the synthesis of 4-fluoro-3-nitrobenzoyl chloride are detailed below. All procedures should be carried out in a well-ventilated fume hood, as the reagents and byproducts are corrosive and toxic.

Method A: Synthesis using Thionyl Chloride

This method is suitable for larger scale preparations and utilizes the cost-effective reagent, thionyl chloride.

Materials:

-

4-fluoro-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene or dichloromethane (DCM) as solvent (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-3-nitrobenzoic acid.

-

If using a solvent, add anhydrous toluene or DCM.

-

Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude 4-fluoro-3-nitrobenzoyl chloride can be purified by vacuum distillation.

Method B: Synthesis using Oxalyl Chloride

This method employs oxalyl chloride and is often preferred for its milder reaction conditions and the ease of removal of byproducts.

Materials:

-

4-fluoro-3-nitrobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzoic acid in anhydrous DCM in a round-bottom flask, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂) will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours after the addition is complete.

-

Once the reaction is complete (cessation of gas evolution), the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude product.

-

The crude 4-fluoro-3-nitrobenzoyl chloride is often of sufficient purity for use in subsequent steps. If further purification is required, vacuum distillation can be performed.

Process Visualization

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of 4-fluoro-3-nitrobenzoyl chloride.

References

An In-depth Technical Guide on the Reactivity of 4-Fluoro-3-nitrobenzoyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzoyl chloride is a pivotal chemical intermediate in the synthesis of a multitude of pharmaceutical compounds, including anticoagulants, anti-cancer agents, and anti-viral drugs. Its reactivity is governed by the electrophilic acyl chloride group, which is significantly influenced by the electronic effects of the fluorine and nitro substituents on the aromatic ring. This guide provides a comprehensive overview of the reactivity of 4-fluoro-3-nitrobenzoyl chloride with various nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, presents quantitative data on reaction outcomes, and provides established experimental protocols. Furthermore, this document illustrates the application of this versatile building block in the context of drug development by visualizing its role in the synthesis of key therapeutic agents and the signaling pathways they target.

Introduction

4-Fluoro-3-nitrobenzoyl chloride is a highly reactive acylating agent. The presence of a fluorine atom at the 4-position and a nitro group at the 3-position significantly impacts the electron density of the benzene ring and, consequently, the reactivity of the benzoyl chloride moiety. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity makes 4-fluoro-3-nitrobenzoyl chloride a valuable reagent for the construction of complex organic molecules.

This technical guide will delve into the specifics of its reactions with key classes of nucleophiles, providing a foundational understanding for researchers in organic synthesis and medicinal chemistry.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for 4-fluoro-3-nitrobenzoyl chloride with nucleophiles is a nucleophilic acyl substitution. This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

The reaction proceeds through a tetrahedral intermediate. The stability of this intermediate and the facility of the leaving group's departure are key determinants of the reaction rate. The electron-withdrawing nitro group stabilizes the negatively charged tetrahedral intermediate, thereby accelerating the reaction.

Caption: General mechanism of nucleophilic acyl substitution.

Reactivity with Amine Nucleophiles

The reaction of 4-fluoro-3-nitrobenzoyl chloride with primary and secondary amines is a robust and widely utilized method for the formation of amide bonds. These reactions are typically fast and high-yielding.

Quantitative Data

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| Aniline | 4-Fluoro-N-phenyl-3-nitrobenzamide | 63 | [1][2] |

| Substituted Anilines | N-Aryl-4-fluoro-3-nitrobenzamides | Good yields | [1][2] |

| Primary Aliphatic Amines | N-Alkyl-4-fluoro-3-nitrobenzamides | High | [3] |

| Secondary Aliphatic Amines | N,N-Dialkyl-4-fluoro-3-nitrobenzamides | High | [3] |

Experimental Protocol: Synthesis of N-Aryl-4-fluoro-3-nitrobenzamide

This protocol is a general procedure for the acylation of an aromatic amine.

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride

-

Substituted Aniline

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine (as a base)

-

Stirring apparatus

-

Cooling bath

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-fluoro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Add the 4-fluoro-3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.[2]

Caption: Experimental workflow for amide synthesis.

Reactivity with Alcohol Nucleophiles

4-Fluoro-3-nitrobenzoyl chloride reacts with alcohols to form the corresponding esters. This reaction, a form of esterification, is typically acid-catalyzed.

Quantitative Data

| Nucleophile (Alcohol) | Product | Yield (%) | Reference |

| Ethanol | Ethyl 4-fluoro-3-nitrobenzoate | Not specified | [1] |

| Methanol | Methyl 4-fluoro-3-nitrobenzoate | 90 |

Experimental Protocol: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate

This protocol describes the synthesis of an ester via the reaction of the corresponding carboxylic acid, which is readily formed from the acyl chloride in the presence of water. For direct esterification from the acyl chloride, the reaction can be performed in the presence of the alcohol and a non-nucleophilic base.

Materials:

-

4-Fluoro-3-nitrobenzoic acid (can be generated in situ from the benzoyl chloride)

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

-

Reflux apparatus

Procedure:

-

A mixture of 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated H₂SO₄ (2.0 ml) is refluxed for 8 hours.[1]

-

After the reaction is complete, the ethanol is evaporated under reduced pressure.[1]

-

The resulting reaction mixture is diluted with water.[1]

-

The aqueous layer is extracted with ethyl acetate.[1]

-

The combined organic layers are collected and dried over anhydrous MgSO₄.[1]

-

The solvent is removed under reduced pressure to yield the crude product as a yellow oil.[1]

Reactivity with Thiol Nucleophiles

The reaction of 4-fluoro-3-nitrobenzoyl chloride with thiols yields thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, leading to faster reaction rates.

Quantitative Data

Experimental Protocol: General Synthesis of a Thioester

This is a general procedure that can be adapted for various thiols.

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride

-

Thiol (e.g., thiophenol)

-

Anhydrous solvent (e.g., THF, DCM)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Stirring apparatus

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the thiol (1.0 eq) and the base (1.1 eq) in the anhydrous solvent.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of 4-fluoro-3-nitrobenzoyl chloride (1.0 eq) in the same solvent.

-

Allow the reaction to proceed at 0 °C to room temperature while monitoring with TLC.

-

Upon completion, perform an aqueous work-up similar to the amidation reaction.

-

The crude thioester can be purified by chromatography or recrystallization.

Applications in Drug Development

4-Fluoro-3-nitrobenzoyl chloride is a key building block in the synthesis of several important pharmaceuticals. The resulting nitro-substituted benzamide can be further functionalized, often by reduction of the nitro group to an amine, to create complex heterocyclic structures.

Synthesis of Tyrosine Kinase Inhibitors

Many tyrosine kinase inhibitors (TKIs) feature a substituted benzamide core. 4-Fluoro-3-nitrobenzoyl chloride can be used to introduce the 4-fluoro-3-aminobenzoyl moiety (after reduction of the nitro group), which is a common pharmacophore in this class of drugs. These inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

Caption: Simplified EGFR signaling pathway and TKI inhibition.

Synthesis of Dabigatran Etexilate

4-Fluoro-3-nitrobenzoyl chloride is a precursor to a key intermediate in the synthesis of Dabigatran, an oral anticoagulant that directly inhibits thrombin. The synthesis involves the reaction of a derivative of 4-fluoro-3-nitrobenzoyl chloride with an amine, followed by reduction of the nitro group and subsequent cyclization and further modifications.

Dabigatran functions by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots.

Caption: Simplified coagulation cascade and Dabigatran's mechanism.

Conclusion

4-Fluoro-3-nitrobenzoyl chloride is a highly versatile and reactive chemical intermediate with significant applications in the pharmaceutical industry. Its reactivity towards a range of nucleophiles, particularly amines, allows for the efficient synthesis of complex molecular scaffolds. The electron-withdrawing nitro group enhances the electrophilicity of the acyl chloride, facilitating rapid and high-yielding reactions. A thorough understanding of its reactivity, coupled with optimized experimental protocols, enables medicinal chemists and process development scientists to effectively utilize this building block in the discovery and production of novel therapeutics. The continued exploration of the reactions of 4-fluoro-3-nitrobenzoyl chloride is likely to lead to the development of new synthetic methodologies and the discovery of new drug candidates.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Fluoro-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity 4-Fluoro-3-nitrobenzoyl chloride (CAS No. 400-94-2), a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors. This document outlines key quality attributes from various suppliers, detailed experimental protocols for its synthesis and purification, and its application in relevant signaling pathways.

Commercial Availability and Purity Specifications

High-purity 4-Fluoro-3-nitrobenzoyl chloride is available from several commercial chemical suppliers. The purity of this reagent is critical for the successful and reproducible synthesis of target molecules in drug discovery and development. Below is a summary of specifications from selected suppliers.

| Supplier | Purity Specification | Analytical Methods Cited | Additional Information |

| Echemi | ≥99.0%[1] | H-NMR, LC-MS, IR, HPLC-ESI-MS[1] | Provides a detailed Certificate of Analysis with specific test results for appearance, identification, loss on drying, heavy metals, moisture, sulfated ash, residue on ignition, related substances, and assay.[1] |

| Aceschem | ≥98%[2] | NMR, HPLC, MS[2] | Certificate of Analysis available upon request.[2] |

| Chemsrc | 95.0% - 98.0%[3] | Not specified | Lists multiple suppliers with varying stated purities.[3] |

| Santa Cruz Biotechnology | Not specified | Not specified | Recommends referring to the lot-specific Certificate of Analysis.[4] |

| BLD Pharm | Not specified | Not specified | Certificate of Analysis inquiry available. |

Synthesis and Purification Protocols

The following protocols are based on established chemical principles for the synthesis of acyl chlorides from carboxylic acids.

Synthesis of 4-Fluoro-3-nitrobenzoyl chloride from 4-Fluoro-3-nitrobenzoic acid

This two-step process involves the nitration of 4-fluorobenzoic acid followed by the conversion of the resulting 4-fluoro-3-nitrobenzoic acid to the acyl chloride.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

-

Reaction: Nitration of 4-fluorobenzoic acid using a nitrating mixture (e.g., nitric acid and sulfuric acid).

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, add 4-fluorobenzoic acid in portions while maintaining a low temperature (0-5 °C) using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated 4-fluoro-3-nitrobenzoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Step 2: Synthesis of 4-Fluoro-3-nitrobenzoyl chloride

-

Reaction: Conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Procedure using Thionyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-fluoro-3-nitrobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The crude 4-fluoro-3-nitrobenzoyl chloride can then be purified by vacuum distillation.

-

Purification of 4-Fluoro-3-nitrobenzoyl chloride

-

Method: Vacuum Distillation

-

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Heat the crude 4-fluoro-3-nitrobenzoyl chloride under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The literature boiling point is 281.4 °C at 760 mmHg, which will be significantly lower under vacuum.

-

The purified product should be a clear, yellowish liquid or low-melting solid.

-

Application in Kinase Inhibitor Synthesis and Relevant Signaling Pathways

4-Fluoro-3-nitrobenzoyl chloride is a valuable building block in the synthesis of various kinase inhibitors, including those targeting the BRAF signaling pathway, which is frequently mutated in various cancers.

The BRAF Signaling Pathway

The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway. This pathway is essential for regulating cell growth, proliferation, and survival. Mutations in the BRAF gene can lead to the constitutive activation of this pathway, driving uncontrolled cell growth and tumor formation.

References

Methodological & Application

Application Note: A Detailed Protocol for the Acylation of Primary Amines with 4-Fluoro-3-nitrobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3-nitrobenzoyl chloride is a highly reactive acylating agent used in organic synthesis. Its reactivity is enhanced by the electron-withdrawing nitro group positioned on the aromatic ring, which increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable amide bonds. The resulting N-substituted 4-fluoro-3-nitrobenzamides are valuable intermediates in medicinal chemistry and materials science. This document provides a comprehensive protocol for the acylation of primary amines using this reagent, including a general reaction mechanism, a detailed experimental workflow, and troubleshooting guidelines.

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 4-fluoro-3-nitrobenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion as a good leaving group, and after deprotonation, yields the stable N-substituted amide product. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1][2]

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocol

This protocol provides a general method for the acylation of a primary amine with 4-fluoro-3-nitrobenzoyl chloride. Adjustments may be necessary based on the specific properties (e.g., reactivity, solubility) of the amine.

Materials and Reagents

-

Primary amine (1.0 eq)

-

4-Fluoro-3-nitrobenzoyl chloride (1.0 - 1.2 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate)[3]

-

Non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (1.2 - 1.5 eq)[3]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and the anhydrous solvent (e.g., DCM).

-

Base Addition : Add the non-nucleophilic base (e.g., triethylamine, 1.5 eq) to the solution.

-

Cooling : Cool the flask to 0 °C using an ice-water bath.[3]

-

Acyl Chloride Addition : In a separate flask, dissolve 4-fluoro-3-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.[2]

-

Reaction : Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes. A precipitate of the base's hydrochloride salt (e.g., triethylammonium chloride) may form.[3]

-

Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.[3]

-

Quenching : Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acyl chloride and acid.[3]

-

Work-up :

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.[3]

-

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification : Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-substituted 4-fluoro-3-nitrobenzamide.[2]

Caption: General experimental workflow for amide synthesis.

Data Presentation

The acylation of primary amines with 4-fluoro-3-nitrobenzoyl chloride is generally efficient, providing good to excellent yields. The table below summarizes expected outcomes for representative primary amines.

| Primary Amine | Product Name | Typical Yield Range | Notes |

| Aniline | 4-Fluoro-N-phenyl-3-nitrobenzamide | 60-75% | A related reaction to produce 4-Fluoro-N-phenylbenzamide reported a 63% yield.[4][5] The nitro group may influence the yield. |

| Benzylamine | N-Benzyl-4-fluoro-3-nitrobenzamide | 85-95% | Aliphatic amines are generally more nucleophilic than aromatic amines, often leading to higher yields. |

| Cyclohexylamine | N-Cyclohexyl-4-fluoro-3-nitrobenzamide | 88-98% | A common substrate for acylation reactions. |

| Glycine methyl ester | Methyl 2-(4-fluoro-3-nitrobenzamido)acetate | 80-95% | The amino group of amino acid esters reacts readily. The ester functionality is typically stable to these conditions. |

Safety, Handling, and Troubleshooting

Safety and Handling

-

Acyl chlorides are corrosive, toxic, and are lachrymators (induce tearing).[3]

-

All manipulations should be performed in a well-ventilated chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[3]

-

4-Fluoro-3-nitrobenzoyl chloride is moisture-sensitive and will hydrolyze. Store in a cool, dry place under an inert atmosphere and keep the container tightly sealed.[3]

Troubleshooting Guide

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-3-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzoyl chloride is a valuable reagent in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of the fluorine atom can enhance binding affinity to the target protein and improve metabolic stability, while the nitro group can be a key site for further chemical modification or can participate in important interactions within the kinase active site. The acyl chloride functionality allows for straightforward amide bond formation with various amine-containing scaffolds, a common linkage in many kinase inhibitors. These application notes provide a comprehensive guide to the use of 4-fluoro-3-nitrobenzoyl chloride in the synthesis of potential kinase inhibitors, with a focus on targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway.

Kinase Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] In several cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., NPM-ALK), resulting in constitutive activation of the ALK kinase domain.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways such as the RAS-MAPK, JAK-STAT, and PI3K-AKT cascades.[1][2][3] Therefore, ALK is a clinically validated target for cancer therapy, particularly in non-small cell lung cancer (NSCLC).

ALK Signaling Pathway

Caption: Aberrant ALK signaling pathway in cancer.

Synthesis of a Representative Kinase Inhibitor (KI-FNBC)

The following protocol describes a representative synthesis of a hypothetical Anaplastic Lymphoma Kinase (ALK) inhibitor, "KI-FNBC," using 4-fluoro-3-nitrobenzoyl chloride. The synthesis involves a nucleophilic acyl substitution reaction (amide bond formation) between 4-fluoro-3-nitrobenzoyl chloride and a substituted aminopyridine core, a common scaffold in ALK inhibitors.

Synthetic Workflow

Caption: General workflow for the synthesis of KI-FNBC.

Experimental Protocol: Synthesis of N-(5-chloro-2-pyridinyl)-4-fluoro-3-nitrobenzamide (KI-FNBC)

This protocol is based on standard Schotten-Baumann reaction conditions, similar to those used in the synthesis of related amide-containing molecules.

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride (1.0 eq)

-

2-Amino-5-chloropyridine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine (1.5 eq)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve 4-fluoro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Slowly add the solution of 4-fluoro-3-nitrobenzoyl chloride to the stirring solution of the aminopyridine and triethylamine at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure N-(5-chloro-2-pyridinyl)-4-fluoro-3-nitrobenzamide (KI-FNBC).

Data Presentation

The following table summarizes representative data for kinase inhibitors with structural similarities to KI-FNBC. This data is provided for comparative purposes to guide researchers in evaluating their synthesized compounds.

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) | Yield (%) |

| KI-FNBC (Hypothetical) | ALK | 10 - 50 | H2228 (NSCLC) | 50 - 200 | 60 - 80 |

| Crizotinib | ALK, MET, ROS1 | 24 (ALK) | H3122 (NSCLC) | 100 | - |

| Ceritinib | ALK | 0.2 | H2228 (NSCLC) | 20 | - |

| Alectinib | ALK, RET | 1.9 | H2228 (NSCLC) | 3.5 | - |

Note: Data for Crizotinib, Ceritinib, and Alectinib are from published literature and are provided as a reference. The data for KI-FNBC is a hypothetical projection based on structure-activity relationships of similar compounds.

Structure-Activity Relationship (SAR) Logic

The design of KI-FNBC is based on established principles of kinase inhibitor design. The following diagram illustrates the key structural features and their intended roles.

Caption: Key structural components and their roles in KI-FNBC.

Conclusion

4-Fluoro-3-nitrobenzoyl chloride serves as a versatile and reactive building block for the synthesis of novel kinase inhibitors. The straightforward amide coupling chemistry allows for its incorporation into a wide variety of scaffolds targeting kinases such as ALK. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this reagent in the development of new targeted therapies. Further derivatization of the synthesized inhibitors, particularly at the nitro group or by varying the amine coupling partner, can lead to the optimization of potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: 4-Fluoro-3-nitrobenzoyl Chloride as a Versatile Building Block for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-fluoro-3-nitrobenzoyl chloride as a key starting material in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in their drug discovery and development efforts.

Introduction

4-Fluoro-3-nitrobenzoyl chloride is a highly reactive acyl chloride that serves as a versatile building block in medicinal chemistry. The presence of both a fluorine atom and a nitro group on the benzoyl ring imparts unique electronic properties, making it an attractive scaffold for the synthesis of targeted therapeutics. The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions, most notably the formation of amide bonds with a wide range of amines. This reactivity is particularly valuable in the construction of kinase inhibitors, a class of drugs that target signaling pathways often dysregulated in cancer and other diseases.

The fluorinated and nitrated benzamide core is a common feature in a variety of biologically active molecules. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability of a drug candidate, while the nitro group can be a precursor for an amino group, which can be further functionalized to modulate the compound's properties or to serve as a key interaction point with the biological target.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of 4-fluoro-3-nitrobenzoyl chloride is in the synthesis of N-aryl benzamides, which are precursors to a diverse array of pharmaceutical agents. A key reaction is the acylation of substituted anilines to form a stable amide bond, which serves as a central structural motif in many kinase inhibitors.

Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide: A Precursor for Kinase Inhibitors

A representative application of 4-fluoro-3-nitrobenzoyl chloride is the synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide. This intermediate contains the structural features present in several multi-kinase inhibitors that target key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR and RAF pathways.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide

This protocol details the synthesis of a key pharmaceutical intermediate via the acylation of 4-chloro-3-(trifluoromethyl)aniline with 4-fluoro-3-nitrobenzoyl chloride.

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride

-

4-Chloro-3-(trifluoromethyl)aniline

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: In a separate flask, dissolve 4-fluoro-3-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane. Transfer this solution to a dropping funnel.

-

Reaction: Add the 4-fluoro-3-nitrobenzoyl chloride solution dropwise to the cooled, stirring aniline solution over a period of 15-30 minutes. The formation of a precipitate (triethylammonium chloride) may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

-

Isolation and Purification:

-

Filter the drying agent.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-aryl benzamide intermediates using 4-fluoro-3-nitrobenzoyl chloride.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 4-Fluoro-3-nitrobenzoyl chloride | 4-Chloro-3-(trifluoromethyl)aniline | N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide | Dichloromethane | Triethylamine | 2-4 | 85-95 | >98 |

| 4-Fluoro-3-nitrobenzoyl chloride | 4-Aminophenol | 4-Fluoro-N-(4-hydroxyphenyl)-3-nitrobenzamide | Tetrahydrofuran | Pyridine | 3-5 | 80-90 | >97 |

| 4-Fluoro-3-nitrobenzoyl chloride | 3-Aminopyridine | N-(pyridin-3-yl)-4-fluoro-3-nitrobenzamide | Acetonitrile | DIPEA | 4-6 | 75-85 | >98 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-aryl benzamide intermediates from 4-fluoro-3-nitrobenzoyl chloride.

Signaling Pathways

Intermediates derived from 4-fluoro-3-nitrobenzoyl chloride are often utilized in the synthesis of multi-kinase inhibitors that target critical signaling pathways in cancer, such as the VEGFR-2 and BRAF pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Inhibition of this pathway can block the blood supply to tumors.

BRAF Signaling Pathway

The BRAF gene is part of the MAPK/ERK signaling pathway, which is involved in cell growth, proliferation, and survival.[3][4] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving the development of various cancers, including melanoma.[5][6]

References

- 1. US11180443B2 - Preparation method for m-diamide compounds - Google Patents [patents.google.com]

- 2. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-3-nitrobenzamide | C7H5FN2O3 | CID 21884184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of Amino Acids via Pre-column Derivatization with 4-Fluoro-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is fundamental in a multitude of research areas, including proteomics, metabolomics, clinical diagnostics, and pharmaceutical development. Due to their inherent lack of strong chromophores, direct detection of amino acids by HPLC with UV-Vis is challenging, particularly at low concentrations. Pre-column derivatization addresses this limitation by introducing a chromophoric tag to the amino acid molecule, thereby enhancing detection sensitivity and improving chromatographic separation.

4-Fluoro-3-nitrobenzoyl chloride (FNBC) is a highly reactive derivatizing agent for primary and secondary amino acids. The underlying principle of this method is the nucleophilic acyl substitution reaction between the amino group of the amino acid and the acyl chloride of FNBC. This reaction, facilitated under alkaline conditions, results in the formation of stable N-substituted benzamide derivatives. The nitro group and the aromatic ring within the FNBC moiety act as a strong chromophore, allowing for sensitive UV detection of the derivatized amino acids.

This document provides a comprehensive protocol for the derivatization of amino acids with FNBC and their subsequent analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).

Principle of Derivatization

The derivatization of amino acids with 4-Fluoro-3-nitrobenzoyl chloride is a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the FNBC. This is followed by the elimination of a chloride ion, forming a stable amide bond. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocols

Materials and Reagents

-

Amino Acid Standards: A standard mixture containing the amino acids of interest (e.g., 100 µM of each).

-

4-Fluoro-3-nitrobenzoyl chloride (FNBC): Reagent grade.

-

Derivatization Reagent Solution (10 mg/mL): Accurately weigh 10 mg of FNBC and dissolve in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture-sensitive nature of acyl chlorides.

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of HPLC-grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L with HPLC-grade water.

-

Quenching Solution (2 M HCl): Prepare by diluting concentrated HCl with HPLC-grade water.

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade.

-

Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 4.9.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Sample Preparation: For biological samples like plasma or tissue homogenates, protein precipitation is required. A common method is the addition of an equal volume of 0.6 M perchloric acid, followed by centrifugation. The resulting supernatant can then be used for derivatization.

Derivatization Procedure

-

Sample Preparation: In a microcentrifuge tube, add 50 µL of the amino acid standard solution or the deproteinized sample supernatant.

-

Buffering: Add 100 µL of 0.1 M borate buffer (pH 9.0). Vortex for 10 seconds.

-

Reagent Addition: Add 100 µL of the 10 mg/mL FNBC solution in acetonitrile.

-

Reaction: Immediately vortex the mixture for 1 minute. Allow the reaction to proceed at 60°C for 30 minutes in a heating block or water bath, protected from light.

-

Termination: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench any unreacted FNBC.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1 M Sodium Acetate, pH 4.9

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 90 10 30 50 50 35 10 90 40 10 90 41 90 10 | 50 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV-Vis at 260 nm

-

Injection Volume: 20 µL

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC analysis of FNBC-derivatized amino acids. This data is illustrative and may vary based on the specific HPLC system and conditions used.

| Amino Acid | Retention Time (min) | LOD (pmol) | LOQ (pmol) | Linearity Range (µM) | R² |

| Aspartic Acid | 8.5 | 0.5 | 1.5 | 1 - 200 | 0.9995 |

| Glutamic Acid | 9.8 | 0.5 | 1.5 | 1 - 200 | 0.9992 |

| Serine | 11.2 | 0.8 | 2.4 | 2 - 250 | 0.9989 |

| Glycine | 12.5 | 1.0 | 3.0 | 2 - 300 | 0.9991 |

| Threonine | 13.8 | 0.7 | 2.1 | 1 - 250 | 0.9994 |

| Alanine | 15.1 | 0.6 | 1.8 | 1 - 300 | 0.9996 |

| Proline | 16.5 | 1.2 | 3.6 | 5 - 400 | 0.9985 |

| Valine | 18.2 | 0.4 | 1.2 | 1 - 350 | 0.9997 |

| Methionine | 19.5 | 0.3 | 0.9 | 0.5 - 300 | 0.9998 |

| Isoleucine | 21.3 | 0.3 | 0.9 | 0.5 - 350 | 0.9997 |

| Leucine | 22.1 | 0.3 | 0.9 | 0.5 - 350 | 0.9998 |

| Phenylalanine | 24.5 | 0.2 | 0.6 | 0.5 - 300 | 0.9999 |

| Tyrosine | 25.8 | 0.4 | 1.2 | 1 - 200 | 0.9995 |

| Tryptophan | 27.2 | 0.8 | 2.4 | 2 - 150 | 0.9988 |

| Lysine | 28.9 | 0.6 | 1.8 | 1 - 400 | 0.9993 |

| Histidine | 30.1 | 1.5 | 4.5 | 5 - 300 | 0.9982 |

Visualizations

Reaction Pathway

Caption: Reaction of an amino acid with 4-Fluoro-3-nitrobenzoyl chloride.

Experimental Workflow

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using 4-Fluoro-3-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. This reaction is instrumental in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Fluoro-3-nitrobenzoyl chloride is a valuable acylating agent in this context, as the resulting (4-fluoro-3-nitrophenyl)aryl methanones are precursors to a variety of biologically active molecules. The presence of the fluoro and nitro groups offers opportunities for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final products.

The electron-withdrawing nature of the nitro and fluoro substituents on the benzoyl chloride makes the starting material less reactive than simple benzoyl chlorides. Consequently, the reaction often requires a stoichiometric amount of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the reactive acylium ion. The product, a deactivated aryl ketone, generally does not undergo further acylation, which is a significant advantage of this method.

These application notes provide detailed protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates using 4-Fluoro-3-nitrobenzoyl chloride, a summary of quantitative data from representative reactions, and an overview of the potential biological significance of the resulting products in drug discovery.

Data Presentation: Quantitative Summary of Friedel-Crafts Acylation Reactions

The following table summarizes typical reaction conditions and outcomes for the Friedel-Crafts acylation of various arenes and heteroarenes with 4-Fluoro-3-nitrobenzoyl chloride.

| Substrate (Arene/Heteroarene) | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzene | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 4 | 75 | General Protocol |

| Toluene | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 5 | 80 (para-isomer) | General Protocol |

| Anisole | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 3 | 85 (para-isomer) | Adapted from[1][2] |

| Thiophene | AlCl₃ | Dichloromethane (DCM) | 0 to 40 (reflux) | 6 | 65 | Adapted Protocol |

| Naphthalene | AlCl₃ | 1,2-Dichloroethane | 0 to RT | 8 | 70 (1-acyl isomer) | [3] |

| Fluorobenzene | AlCl₃ | Dichloromethane (DCM) | 0 to RT | 6 | 72 (para-isomer) | General Protocol |

Note: Yields are for the isolated, purified product. Reaction conditions may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Aromatic Compounds

This protocol describes a general method for the acylation of simple aromatic hydrocarbons like benzene and toluene.

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Aromatic substrate (e.g., Benzene, Toluene) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-Fluoro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

-

Addition of Aromatic Substrate: Add the aromatic substrate (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and slowly quench the reaction by the dropwise addition of crushed ice, followed by 0.1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (4-fluoro-3-nitrophenyl)(aryl)methanone.

Protocol 2: Friedel-Crafts Acylation of Electron-Rich Arenes (e.g., Anisole)[1][2]

This protocol is adapted for more reactive, electron-rich aromatic substrates.

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anisole (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Follow steps 1 and 2 from the General Procedure. Use a slightly lower equivalent of AlCl₃ (1.1 eq).

-

Dissolve 4-Fluoro-3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension at 0°C.

-

Dissolve anisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC. Due to the higher reactivity of anisole, the reaction time is typically shorter.

-

Follow steps 6 through 10 of the General Procedure for work-up and purification to obtain (4-fluoro-3-nitrophenyl)(4-methoxyphenyl)methanone.

Protocol 3: Friedel-Crafts Acylation of Heterocycles (e.g., Thiophene)

This protocol is adapted for the acylation of reactive five-membered heterocycles.

Materials:

-

4-Fluoro-3-nitrobenzoyl chloride (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)

-

Thiophene (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-